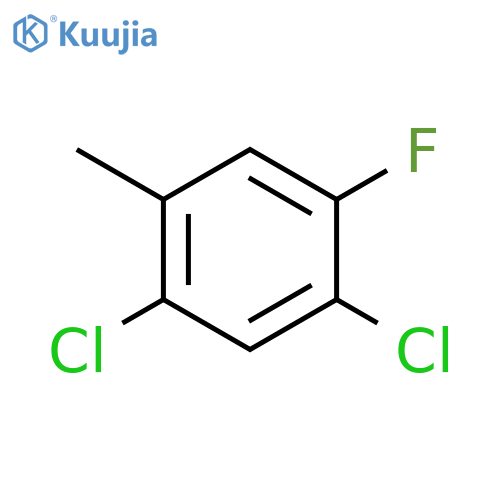Cas no 86522-86-3 (2,4-Dichloro-5-fluorotoluene)

2,4-Dichloro-5-fluorotoluene structure
商品名:2,4-Dichloro-5-fluorotoluene
2,4-Dichloro-5-fluorotoluene 化学的及び物理的性質
名前と識別子
-
- 2,4-Dichloro-5-fluorotoluene
- 3-fluoro-4,6-dichlorotoluene
- SCHEMBL7550920
- 1,5-dichloro-2-fluoro-4-methylbenzene
- 1,5-dichloro-2-fluoro-4-methyl-benzene
- JXWCOCIEGOAZOG-UHFFFAOYSA-N
- AKOS006292826
- BP-11132
- 86522-86-3
- DTXSID20374179
- MFCD06246852
- CS-0456520
- Benzene, 1,5-dichloro-2-fluoro-4-methyl-
- G85818
-
- MDL: MFCD06246852
- インチ: InChI=1S/C7H5Cl2F/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
- InChIKey: JXWCOCIEGOAZOG-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C=C1Cl)Cl)F
計算された属性
- せいみつぶんしりょう: 177.9752337g/mol
- どういたいしつりょう: 177.9752337g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 0Ų
2,4-Dichloro-5-fluorotoluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010006422-500mg |
2,4-Dichloro-5-fluorotoluene |
86522-86-3 | 97% | 500mg |
$847.60 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527187-2g |
1,5-Dichloro-2-fluoro-4-methylbenzene |
86522-86-3 | 98% | 2g |
¥991.00 | 2024-04-28 | |
| 1PlusChem | 1P004Q9D-25g |
Benzene, 1,5-dichloro-2-fluoro-4-methyl- |
86522-86-3 | 97 | 25g |
$155.00 | 2025-03-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005102-5g |
2,4-Dichloro-5-fluorotoluene |
86522-86-3 | 5g |
389.0CNY | 2021-07-13 | ||
| Alichem | A010006422-1g |
2,4-Dichloro-5-fluorotoluene |
86522-86-3 | 97% | 1g |
$1504.90 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005102-5g |
2,4-Dichloro-5-fluorotoluene |
86522-86-3 | 5g |
389CNY | 2021-05-08 | ||
| A2B Chem LLC | AC19857-5g |
2,4-Dichloro-5-fluorotoluene |
86522-86-3 | 95% | 5g |
$532.00 | 2024-04-19 | |
| A2B Chem LLC | AC19857-250mg |
2,4-Dichloro-5-fluorotoluene |
86522-86-3 | 95% | 250mg |
$63.00 | 2024-04-19 | |
| A2B Chem LLC | AC19857-25g |
2,4-Dichloro-5-fluorotoluene |
86522-86-3 | 25g |
$161.00 | 2023-12-29 | ||
| 1PlusChem | 1P004Q9D-5g |
Benzene, 1,5-dichloro-2-fluoro-4-methyl- |
86522-86-3 | 95% | 5g |
$566.00 | 2025-02-21 |
2,4-Dichloro-5-fluorotoluene 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
86522-86-3 (2,4-Dichloro-5-fluorotoluene) 関連製品
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
